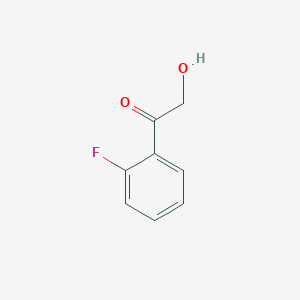

1-(2-Fluorophenyl)-2-hydroxyethanone

Description

Properties

Molecular Formula |

C8H7FO2 |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 |

InChI Key |

SBOHDDBYYFDPES-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CO)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Fluorine Isomers

The positional isomers of 1-(2-fluorophenyl)-2-hydroxyethanone differ in the fluorine substitution pattern on the phenyl ring. Key isomers include:

- Ortho vs. Meta : The ortho isomer exhibits stronger intramolecular hydrogen bonding between the hydroxyl and fluorine groups, reducing its melting point compared to the meta isomer .

Comparison with Functional Group Variants

Halogen-Substituted Derivatives

Replacing the hydroxyl group with halogens like chlorine or bromine alters reactivity and applications:

- Brominated Derivatives : Bromine’s larger atomic size increases steric hindrance, making these compounds more reactive in cross-coupling reactions .

- Chlorinated Derivatives : Chlorine’s electronegativity enhances electrophilicity but introduces toxicity risks .

Comparison with Heterocyclic Analogues

Furyl-Substituted Compounds

Replacing the fluorophenyl group with a heterocycle like furan modifies electronic and solubility properties:

- Furan Derivatives : The oxygen atom in the furan ring increases polarity, enhancing solubility in aqueous media but reducing thermal stability .

- Fluorophenyl Derivatives : Fluorine’s inductive effect stabilizes the aromatic ring, improving UV resistance .

Comparison with Multi-Substituted Derivatives

Difluorinated and Bifunctional Compounds

Adding multiple substituents introduces synergistic effects:

Corrosion Inhibition

- 1-(2-Benzoylphenyl)-2-hydroxyethanone: Tested as a corrosion inhibitor but showed low efficacy in sulfuric acid .

- This compound: Not directly tested, but fluorine’s electron-withdrawing nature may enhance adsorption on metal surfaces compared to benzoyl derivatives .

Preparation Methods

Reaction Conditions and Optimization

The process involves suspending immobilized microbial cells in a tris(hydroxymethyl)aminomethane (Tris) buffer (pH 7.5) containing 4% D-glucose as a co-substrate. Activation of the cells precedes the addition of 1-(2-fluorophenyl)ethanone (6 mM) at 35°C for 36 hours. Remarkably, the immobilized beads retain activity for up to 27 days through repeated filtration and resuspension cycles, enabling large-scale production without significant loss of enantiomeric excess (ee).

Mechanistic Insights

The reductase enzymes within C. laurentii facilitate hydride transfer from nicotinamide adenine dinucleotide phosphate (NADPH) to the ketone substrate, preferentially generating the (S)-enantiomer. The ortho-fluorine substituent minimally sterically hinders the active site, allowing efficient binding and turnover.

Table 1: Enzymatic Reduction Conditions

| Parameter | Detail |

|---|---|

| Substrate | 1-(2-Fluorophenyl)ethanone |

| Biocatalyst | Candida laurentii EBK-19 (immobilized) |

| Solvent | Tris buffer (pH 7.5) |

| Temperature | 35°C |

| Time | 36 hours |

| Yield | 74% |

| Enantiomeric Excess (ee) | >99% (S) |

Asymmetric Hydrogenation Using Chiral Iridium Catalysts

Transition-metal-catalyzed asymmetric hydrogenation offers a robust alternative for synthesizing enantiomerically pure alcohols. A high-performance iridium-based system has been developed for the reduction of 1-(2-fluorophenyl)ethanone to this compound with 99% ee.

Catalytic System and Procedure

The catalyst is prepared in situ by combining bis(1,5-cyclooctadiene)diiridium(I) dichloride $$[\text{Ir(COD)Cl}]_2$$ (0.005 mmol) with a phosphine-oxazoline ligand (L6, 0.011 mmol) in isopropyl alcohol. The reaction proceeds under 20 atm hydrogen pressure at 20°C for 12 hours, with lithium tert-butoxide (1 mol%) enhancing catalytic activity. Purification via silica gel chromatography yields the product in near-quantitative yield.

Stereochemical Control

The chiral ligand L6 induces a well-defined coordination environment around iridium, enabling face-selective adsorption of the ketone substrate. The fluorine atom’s electron-withdrawing effect polarizes the carbonyl group, accelerating hydride transfer from the iridium-hydride intermediate.

Table 2: Asymmetric Hydrogenation Conditions

| Parameter | Detail |

|---|---|

| Catalyst | $$[\text{Ir(COD)Cl}]_2$$/L6 |

| Base | Lithium tert-butoxide |

| Solvent | Isopropyl alcohol |

| Hydrogen Pressure | 20 atm |

| Temperature | 20°C |

| Time | 12 hours |

| Enantiomeric Excess (ee) | 99% (S) |

Oxidative Cleavage of Styrenes Using Iodine and TBHP

A metal-free oxidative approach leverages iodine and tert-butyl hydroperoxide (TBHP) to convert 2-fluorostyrene derivatives directly into this compound. This method avoids transition metals, making it advantageous for applications requiring low metal residues.

Reaction Protocol

A mixture of 2-fluorostyrene (1.0 mmol), iodine (1.0 mmol), and TBHP (4.0 mmol) in dimethyl sulfoxide (DMSO) is stirred at room temperature until substrate consumption (monitored by TLC). Workup involves extraction with ethyl acetate, washing with sodium thiosulfate to remove residual iodine, and column chromatography to isolate the product in 62% yield.

Mechanistic Pathway

Iodine activates the carbon-carbon double bond, forming an iodonium intermediate. Nucleophilic attack by water generates a diol, which undergoes TBHP-mediated oxidation to the α-hydroxy ketone. The fluorine atom’s inductive effect stabilizes the transition state during oxidation.

Table 3: Oxidative Cleavage Conditions

| Parameter | Detail |

|---|---|

| Substrate | 2-Fluorostyrene |

| Oxidizing Agents | Iodine, TBHP |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | Room temperature |

| Time | Reaction-dependent (TLC monitoring) |

| Yield | 62% |

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield | ee | Catalytic System | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Enzymatic Reduction | 74% | >99% (S) | Microbial cells | High | Low (aqueous buffer) |

| Asymmetric Hydrogenation | >90% | 99% (S) | Iridium/phosphine-ligand | Moderate | Moderate (metal use) |

| Oxidative Cleavage | 62% | N/A | Iodine/TBHP | Low | High (DMSO waste) |

- Enzymatic Reduction : Ideal for large-scale production due to catalyst recyclability and mild conditions, though substrate scope may be limited by enzyme specificity.

- Asymmetric Hydrogenation : Delivers exceptional enantioselectivity but requires high-pressure equipment and precious-metal catalysts.

- Oxidative Cleavage : Metal-free and operationally simple but suffers from moderate yields and hazardous solvent use.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR resolves the fluorophenyl environment (δ 7.2–7.8 ppm for aromatic protons) and hydroxy group (δ 4.8–5.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (154.14 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and intermolecular interactions (e.g., hydrogen bonding at the hydroxyl group) .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Basic Research Focus

- Thermal Stability : Decomposition occurs >150°C; differential scanning calorimetry (DSC) profiles show endothermic peaks at 120–140°C .

- pH Sensitivity : The hydroxyl group undergoes keto-enol tautomerism, with enol form dominance in acidic conditions (pH < 4). Stability studies via HPLC monitor degradation products .

What advanced strategies resolve contradictions in spectroscopic data, such as conflicting NMR assignments?

Q. Advanced Research Focus

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals in fluorinated aromatic systems .

- Comparative Analysis : Synthesize structural analogs (e.g., 1-(4-Fluorophenyl)-2-hydroxyethanone) to benchmark spectral patterns .

How can computational modeling predict the compound’s reactivity with biomolecular targets?

Q. Advanced Research Focus

- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to enzymes (e.g., cytochrome P450), guided by the fluorophenyl group’s electronegativity and steric effects .

- DFT Calculations : Predict reaction pathways for nucleophilic attacks at the ketone group, validated by experimental kinetic data .

What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Q. Advanced Research Focus

- Twinned Crystals : SHELXL’s twin refinement module handles pseudo-merohedral twinning by optimizing HKLF 5 datasets .

- Disorder Modeling : Fluorine atoms may exhibit positional disorder; PART instructions in SHELXL refine occupancy ratios .

How do fluorinated analogs (e.g., difluorophenyl derivatives) influence the compound’s biological activity?

Q. Advanced Research Focus

- Lipophilicity Studies : LogP values increase with additional fluorine atoms (e.g., 1-(2,4-Difluorophenyl)-2-hydroxyethanone, LogP = 1.8 vs. 1.5 for mono-fluorinated analogs), enhancing membrane permeability .

- Enzyme Inhibition : Fluorine’s electron-withdrawing effect alters binding kinetics in assays with acetylcholinesterase or kinases .

What methodologies validate synthetic intermediates when conflicting chromatographic data occurs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.